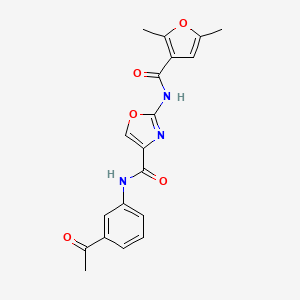

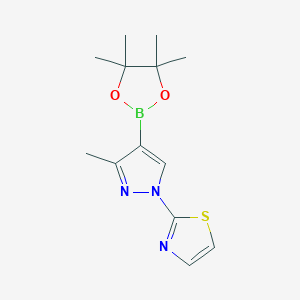

![molecular formula C20H18N2O2S B2477588 2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 923371-95-3](/img/structure/B2477588.png)

2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8H-Indeno[1,2-d]thiazole derivatives are a class of compounds that have been synthesized and characterized for their potential as SARS-CoV-2 3CLpro inhibitors . These compounds are interesting building blocks and frequently encountered structural motifs in a variety of natural products and synthetic bioactive compounds useful as pharmaceuticals agents .

Synthesis Analysis

The synthesis of 8H-Indeno[1,2-d]thiazole derivatives involves the reaction of thiourea with appropriate ketones . The synthesis of these compounds has been achieved via αbromo, α,αdibromo and αtosyloxy carbonyl compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of thiourea with appropriate ketones . The reaction with αbromo, α,αdibromo and αtosyloxy carbonyl compounds has also been reported .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- Antimicrobial Synthesis: A study by Wardkhan et al. (2008) explored the synthesis of various thiazole derivatives, which included similar compounds to 2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide. These derivatives were tested for antimicrobial activity against bacterial and fungal isolates, highlighting the potential of thiazole compounds in antimicrobial applications (Wardkhan et al., 2008).

Antimicrobial and Antifungal Effects

- Antimicrobial and Antifungal Properties: Liao et al. (2017) synthesized 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives, which showed promising results against plant fungi and bacteria. This emphasizes the significance of such compounds in developing new antimicrobial agents (Liao et al., 2017).

Synthesis and Characterization for Antimicrobial Use

- Synthesis for Antimicrobial Application: Saravanan et al. (2010) investigated novel thiazole derivatives for their anti-bacterial and anti-fungal activities. The study focused on the synthesis and characterization of these compounds, which shares structural similarities with this compound, underscoring their potential in antimicrobial research (Saravanan et al., 2010).

COX Inhibition and Antioxidant Activities

- Cyclooxygenase Inhibitory Activity: Ertas et al. (2022) synthesized 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives which demonstrated strong inhibitory activity on the COX-2 enzyme. This suggests potential applications of similar compounds in inflammation and pain management (Ertas et al., 2022).

- Antioxidant and Anti-inflammatory Properties: Koppireddi et al. (2013) investigated N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant activities, indicating the utility of thiazole derivatives in therapeutic research (Koppireddi et al., 2013).

Anticancer Applications

- Anticancer Potential: Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. This highlights the potential of thiazole-based compounds, like this compound, in cancer research (Alqahtani & Bayazeed, 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-2-24-15-9-7-13(8-10-15)11-18(23)21-20-22-19-16-6-4-3-5-14(16)12-17(19)25-20/h3-10H,2,11-12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXDRXOXRKUKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

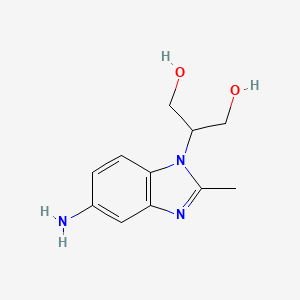

![9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid](/img/structure/B2477505.png)

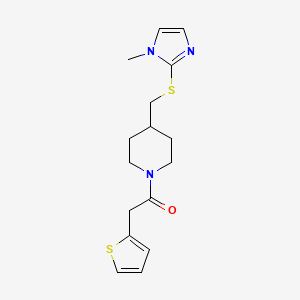

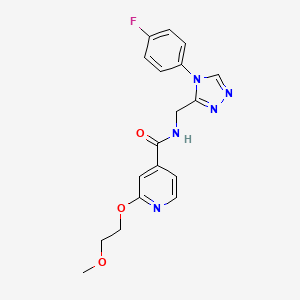

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2477507.png)

amine](/img/structure/B2477508.png)

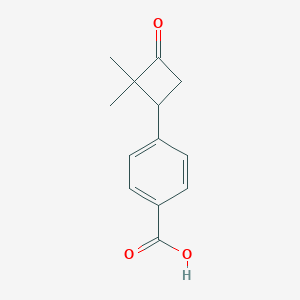

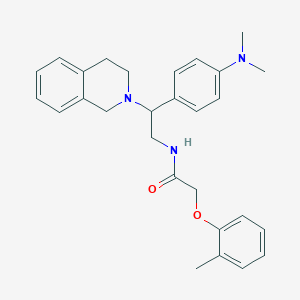

![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)

![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine](/img/structure/B2477519.png)

![(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2477522.png)

![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)